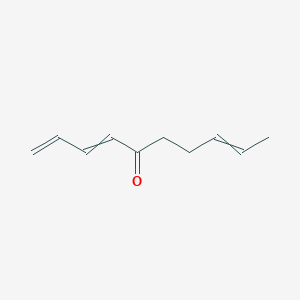
Deca-1,3,8-trien-5-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Deca-1,3,8-trien-5-one is an organic compound characterized by a unique structure that includes a conjugated triene system and a ketone functional group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Deca-1,3,8-trien-5-one can be achieved through various synthetic routes. One common method involves the intramolecular ipso-cyclization of 5-[(E)-2-(4-methoxyphenyl)-1-ethenyl]-3-methyl-4-nitroisoxazole with nitriles . This reaction typically requires the presence of a catalyst and specific reaction conditions to ensure the desired product is obtained in moderate to good yields.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the principles of large-scale organic synthesis can be applied. This includes optimizing reaction conditions, using efficient catalysts, and employing purification techniques to isolate the compound in high purity.
Chemical Reactions Analysis
Types of Reactions: Deca-1,3,8-trien-5-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The triene system allows for electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens or organometallic compounds can facilitate substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield epoxides, while reduction can produce alcohols.
Scientific Research Applications
Deca-1,3,8-trien-5-one has several applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex organic molecules.
Biology: The compound’s derivatives may exhibit biological activity, making it a candidate for drug development.
Industry: Used in the synthesis of materials with specific properties, such as polymers or advanced materials.
Mechanism of Action
The mechanism of action of Deca-1,3,8-trien-5-one involves its interaction with molecular targets through its conjugated triene system and ketone group. These functional groups allow the compound to participate in various chemical reactions, influencing biological pathways and molecular interactions. The exact pathways depend on the specific application and the nature of the target molecules .
Comparison with Similar Compounds
Spiro[4.5]deca-1,6,9-trien-8-ones: These compounds share a similar triene system and have been studied for their unique chemical properties.
Isoxazolyl-2-azaspiro[4.5]deca-1,6,9-trien-8-ones: These compounds also feature a triene system and are used in various synthetic applications.
Uniqueness: Deca-1,3,8-trien-5-one is unique due to its specific structural arrangement, which imparts distinct reactivity and potential applications. Its conjugated triene system and ketone group make it a versatile compound in organic synthesis and materials science.
Properties
CAS No. |
62400-69-5 |
|---|---|
Molecular Formula |
C10H14O |
Molecular Weight |
150.22 g/mol |
IUPAC Name |
deca-1,3,8-trien-5-one |
InChI |
InChI=1S/C10H14O/c1-3-5-7-9-10(11)8-6-4-2/h3-6,8H,2,7,9H2,1H3 |
InChI Key |
YKJUNZBDNKXZPE-UHFFFAOYSA-N |
Canonical SMILES |
CC=CCCC(=O)C=CC=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![S-[3-(3-Methylphenoxy)propyl] dimethylcarbamothioate](/img/structure/B14528431.png)


![N-[1-(4-Chloro-3-methoxyphenoxy)propan-2-yl]-4-nitrobenzamide](/img/structure/B14528441.png)

![4',5',6',7'-Tetraphenylspiro[cycloheptane-1,3'-indazole]](/img/structure/B14528444.png)




![Methyl [hydroxy(phenoxy)phosphorothioyl]carbamate](/img/structure/B14528485.png)
![N,N'-(Heptane-1,7-diyl)bis[4-(difluoromethoxy)-N-ethylbenzamide]](/img/structure/B14528488.png)
